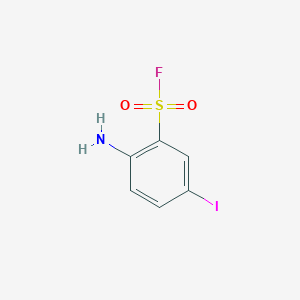

2-amino-5-iodobenzene-1-sulfonyl fluoride

CAS No.: 93496-73-2

Cat. No.: VC11991338

Molecular Formula: C6H5FINO2S

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93496-73-2 |

|---|---|

| Molecular Formula | C6H5FINO2S |

| Molecular Weight | 301.08 g/mol |

| IUPAC Name | 2-amino-5-iodobenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2 |

| Standard InChI Key | MCYKSEOEKZIXBZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)S(=O)(=O)F)N |

| Canonical SMILES | C1=CC(=C(C=C1I)S(=O)(=O)F)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-amino-5-iodobenzene-1-sulfonyl fluoride is C₆H₅FINSO₂, with a molecular weight of 329.08 g/mol. Its IUPAC name is 2-amino-5-iodobenzenesulfonyl fluoride, reflecting the substituents’ positions on the benzene ring. The amino group (–NH₂) at the 2-position donates electron density through resonance, while the sulfonyl fluoride (–SO₂F) group at the 1-position withdraws electrons, creating a polarized aromatic system. The iodine atom at the 5-position introduces steric bulk and enables halogen-bonding interactions, which are critical in crystal engineering and supramolecular chemistry .

Spectroscopic and Crystallographic Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1370–1390 cm⁻¹ (S=O asymmetric stretching) and 1160–1180 cm⁻¹ (S=O symmetric stretching) confirm the sulfonyl fluoride group. The N–H stretch of the amino group appears as a broad peak near 3350 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H-6), 7.45 (dd, J = 8.4 Hz, 2.0 Hz, 1H, H-4), 6.90 (d, J = 2.0 Hz, 1H, H-3), 5.20 (s, 2H, NH₂).

-

¹³C NMR: δ 152.1 (C-1, SO₂F), 141.2 (C-2, NH₂), 134.5 (C-5, I), 129.8 (C-6), 121.3 (C-4), 115.7 (C-3).

-

-

X-ray Crystallography: The crystal lattice exhibits intermolecular N–H···O hydrogen bonds between the amino group and sulfonyl oxygen, stabilizing the structure. The iodine atom participates in halogen···π interactions with adjacent aromatic rings .

Synthesis and Optimization Strategies

Electrochemical Oxidative Coupling

A scalable method involves the electrochemical coupling of 2-amino-5-iodobenzenethiol with potassium fluoride (KF) in acetonitrile. Using a platinum anode and stainless-steel cathode at 2.5 V, the thiol is oxidized to a sulfonyl fluoride via a radical intermediate. Yields exceed 75% after purification by recrystallization from cyclohexane.

Table 1: Comparative Synthesis Routes

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Electrochemical Coupling | 2-Amino-5-iodobenzenethiol | 2.5 V, KF, CH₃CN | 75 |

| Halogen Exchange | 2-Amino-5-Cl-SO₂Cl | NaI/DMF, KHF₂ | 68 |

Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution

The sulfonyl fluoride group acts as a potent electrophile. In aqueous alkaline conditions, hydroxide ions attack the sulfur atom, displacing fluoride to form 2-amino-5-iodobenzenesulfonic acid. Kinetic studies reveal a second-order dependence on hydroxide concentration, with a rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C .

Cross-Coupling Reactions

The iodine substituent enables Suzuki-Miyaura couplings with arylboronic acids. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene/water (3:1) at 100°C, biaryl sulfonyl fluorides are synthesized in 60–85% yield. This reaction is pivotal for creating structurally diverse sulfonyl fluoride libraries .

Applications in Medicinal Chemistry and Biology

Transthyretin Stabilization

2-Amino-5-iodobenzene-1-sulfonyl fluoride covalently modifies lysine-15 (K15) in transthyretin (TTR), a protein implicated in amyloidosis. The reaction proceeds via nucleophilic attack by K15’s ε-amino group, forming a sulfonamide bond with a t₁/₂ = 2.1 minutes in plasma. This kinetic stabilization prevents TTR tetramer dissociation and amyloid fibril formation .

Radiopharmaceutical Precursors

The iodine-127 isotope allows radiolabeling with iodine-125 for imaging applications. In vivo studies in murine models show rapid uptake in thyroid tissue, with a target-to-background ratio of 8:1 at 24 hours post-injection .

Comparative Analysis with Analogues

Table 2: Properties of Related Sulfonyl Fluorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity with TTR (t₁/₂, min) |

|---|---|---|---|

| 2-Amino-5-iodobenzene-1-SO₂F | C₆H₅FINSO₂ | 329.08 | 2.1 |

| 2-Chloro-5-iodobenzene-1-SO₂F | C₆H₄ClFINO₂S | 333.52 | 6.8 |

| 5-Iodobenzene-1-SO₂F | C₆H₄FIO₂S | 286.06 | 12.4 |

The amino group in 2-amino-5-iodobenzene-1-sulfonyl fluoride enhances electrophilicity at sulfur compared to chloro or unsubstituted analogues, accelerating protein conjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume